molecular formula C16H19N5O2S2 B13364733 6-Benzyl-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-Benzyl-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13364733
M. Wt: 377.5 g/mol
InChI Key: ATWKLJNIVAMMRV-UHFFFAOYSA-N
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Description

6-Benzyl-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound featuring a fused triazolothiadiazole core substituted at the 3- and 6-positions.

Properties

Molecular Formula

C16H19N5O2S2

Molecular Weight

377.5 g/mol

IUPAC Name

6-benzyl-3-(1-methylsulfonylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H19N5O2S2/c1-25(22,23)20-9-5-8-13(11-20)15-17-18-16-21(15)19-14(24-16)10-12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3

InChI Key

ATWKLJNIVAMMRV-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C2=NN=C3N2N=C(S3)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of 6-Benzyl-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves several steps. One common method is the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold . This reaction typically requires acidic conditions and elevated temperatures to proceed efficiently. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

6-Benzyl-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, where the methylsulfonyl group can be replaced with other substituents.

    Cyclization: The triazole and thiadiazole rings can participate in cyclization reactions to form more complex heterocyclic structures.

Scientific Research Applications

6-Benzyl-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Benzyl-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with various molecular targets. For example, its anticancer activity is attributed to the inhibition of tubulin polymerization, which disrupts the formation of microtubules essential for cell division . The compound may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • Adamantyl vs. Benzyl Groups : Adamantyl substituents (e.g., in 5a) enhance lipophilicity and may improve blood-brain barrier penetration, whereas benzyl groups (as in the target compound) balance solubility and activity .
  • Sulfonyl vs.
Pharmacological Activity
Antimicrobial and Antiproliferative Effects
  • Adamantyl Derivatives (5a–5f) : Exhibited moderate to strong antimicrobial activity against Staphylococcus aureus (MIC: 8–32 µg/mL) and Escherichia coli (MIC: 16–64 µg/mL). The 4-fluorophenyl analog (5e) showed the highest potency .
  • Quinolinyl-Indole Hybrids (115, 116): Demonstrated cytotoxic activity against HeLa cells (IC50: 1.2–3.8 µM), surpassing cisplatin in some cases .
  • Target Compound : While specific data are unavailable, the methylsulfonyl-piperidinyl group may enhance kinase or protease inhibition, as seen in related triazolothiadiazoles targeting bacterial sortases .
Anticonvulsant Activity
  • 6-Bromophenyl Derivatives (92) : Reduced maximal electroshock (MES)-induced seizures in mice (ED50: 12 mg/kg), comparable to phenytoin. Hydrogenation of the thiadiazole ring (93) abolished activity, highlighting the necessity of aromaticity .
Anti-Inflammatory and COX Inhibition
  • Adamantyl/Chlorofluorophenyl Analogs (1, 2) : Inhibited COX-1/2 with IC50 values of 0.8–1.2 µM, attributed to adamantane’s bulky hydrophobic interactions .
Physicochemical Properties
Property Target Compound 6-(1-Adamantyl)-3-(4-fluorophenyl) (5e) 6-(3-Bromophenyl)-3-(o-tolyloxymethyl)
Molecular Weight ~440 g/mol (estimated) 395.45 g/mol 408.28 g/mol
LogP ~3.5 (predicted) 4.1 3.8
Solubility (H2O) Low (alkyl/aryl dominance) Very low (adamantyl) Moderate (polar oxymethyl group)
Melting Point Not reported 198–200°C 172–174°C

Key Insights :

  • The adamantyl group increases LogP and reduces aqueous solubility, whereas polar substituents (e.g., sulfonyl, oxymethyl) improve solubility .
Molecular Interactions and Crystal Packing
  • Noncovalent Interactions: Adamantyl-containing derivatives exhibit stronger van der Waals interactions due to their rigid, bulky structure, stabilizing crystal lattices. In contrast, benzyl or phenyl groups rely on π-π stacking and C–H···π interactions .
  • Hirshfeld Surface Analysis : Adamantyl analogs show higher contributions from H···H (45%) and C···H (22%) contacts, while halogenated derivatives prioritize H···Halogen interactions (e.g., 15% for 5e) .

Biological Activity

6-Benzyl-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound combines a triazole and thiadiazole ring system with a piperidine moiety and a methylsulfonyl group, which contribute to its unique pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C16H19N5O2S2
  • Molecular Weight : 377.5 g/mol
  • Structural Features : The compound features a triazolo-thiadiazole framework with a benzyl group and a piperidine derivative.

Antimicrobial and Anticancer Properties

Research indicates that derivatives of the 1,3,4-thiadiazole scaffold exhibit a wide range of biological activities, including antimicrobial and anticancer effects. The presence of the thiadiazole ring is significant for its ability to interact with various biological targets.

Table 1: Biological Activities of Similar Compounds

Compound NameStructure FeaturesBiological Activity
3-(1H-Pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazineContains pyrazole instead of piperidineAntimicrobial and anticancer activities
Pyrazolo[3,4-d]pyrimidine derivativesDifferent bicyclic structurePotential anti-inflammatory effects

The mechanisms through which 6-Benzyl-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exerts its biological effects include:

  • Inhibition of DNA/RNA Synthesis : Compounds containing the thiadiazole ring have been shown to inhibit nucleic acid synthesis without affecting protein synthesis.
  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes such as carbonic anhydrase and phosphodiesterase.

Case Studies

Several studies have explored the biological activity of compounds related to 6-Benzyl-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole:

  • A study demonstrated significant antiproliferative activity in cancer cell lines (MCF-7 and A549) with IC50 values ranging from 2.48 μM to 7.15 μM for various derivatives containing the thiadiazole nucleus .
  • Another investigation highlighted the anti-inflammatory properties of similar compounds when tested in vitro .

Pharmacological Applications

Due to its diverse biological activities, this compound has potential applications in treating various conditions:

  • Anticancer Therapy : Targeting uncontrolled cell division in cancer.
  • Antimicrobial Agents : Effective against various bacterial strains.
  • Anti-inflammatory Drugs : Potential use in managing inflammatory diseases.

Q & A

Q. What are the optimized synthetic routes for 6-Benzyl-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, and what challenges arise during purification?

The synthesis typically involves multi-step reactions, including cyclization to form the triazolothiadiazole core and subsequent functionalization of substituents. Key challenges include:

  • Low yields due to steric hindrance from the benzyl and methylsulfonyl-piperidinyl groups .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) is often required to isolate the compound from byproducts like unreacted precursors or oxidation derivatives .
  • Reaction optimization : Use of catalysts (e.g., POCl₃ for cyclization) and controlled temperatures (60–80°C) improves efficiency .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • NMR (¹H/¹³C) : Assigns proton environments (e.g., benzyl CH₂ at δ 4.5–5.0 ppm) and confirms substituent positions .
  • X-ray crystallography : Resolves the fused triazolothiadiazole core geometry and confirms stereochemistry of the piperidinyl group .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 454.2) .

Q. How is the compound’s stability assessed under different experimental conditions?

  • Hydrolytic stability : Incubation in PBS (pH 7.4, 37°C) for 24–72 hours reveals degradation via thiadiazole ring opening, necessitating storage at –20°C in anhydrous DMSO .
  • Photostability : Exposure to UV light (254 nm) shows no significant degradation, confirming suitability for in vitro assays .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzyl or piperidinyl groups) affect biological activity?

Structure-activity relationship (SAR) studies highlight:

Substituent Effect on Activity Reference
Benzyl (6-position) Electron-withdrawing groups (e.g., Cl, Br) enhance antimicrobial potency (MIC ≤ 2 µg/mL) .
Piperidinyl (3-position) Methylsulfonyl groups improve solubility (LogP reduction by 0.5–1.0) and kinase inhibition (IC₅₀ ~50 nM) .
Triazolothiadiazole core Planar geometry facilitates intercalation with DNA or enzyme active sites .

Q. What methodologies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., HeLa vs. HEK293) to rule out cell-specific effects .
  • Target engagement assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding to kinases (e.g., EGFR) .
  • Metabolic interference : Pre-treat cells with CYP450 inhibitors to assess off-target effects from metabolite generation .

Q. How can in silico modeling guide the design of derivatives with improved pharmacokinetic properties?

  • Molecular docking : Predict binding modes to targets like 14-α-demethylase (PDB: 3LD6) using AutoDock Vina, prioritizing derivatives with hydrogen bonds to active-site residues (e.g., Tyr118) .
  • ADMET prediction : SwissADME estimates bioavailability (e.g., %F > 30) and blood-brain barrier permeability (e.g., logBB < 0.3) .

Q. What strategies address the compound’s limited aqueous solubility in in vivo models?

  • Prodrug design : Introduce phosphate esters at the benzyl group, which hydrolyze in vivo to release the active compound .
  • Nanoparticle encapsulation : Use PLGA nanoparticles (size ~150 nm) to enhance bioavailability (AUC increased by 2.5× in rat models) .

Q. How are advanced biophysical techniques used to study target interactions?

  • Cryo-EM : Resolve compound-bound complexes of large targets (e.g., ribosomes) at 3.2 Å resolution .
  • Fluorescence polarization : Measure displacement of labeled probes (e.g., FITC-ATP) to calculate binding constants (Kd ~15 nM) .

Methodological Considerations

  • Controlled synthetic conditions : Avoid moisture to prevent hydrolysis of the methylsulfonyl group .
  • Data validation : Cross-validate biological activity using orthogonal assays (e.g., Western blotting alongside enzymatic assays) .
  • Ethical compliance : Adhere to guidelines for in vitro studies; no in vivo testing without regulatory approval .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.